

"Anticancer agent 112" for inducing immunogenic cell death

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Compound of Interest		
Compound Name:	Anticancer agent 112	
Cat. No.:	B12383208	Get Quote

An in-depth guide to understanding and evaluating the potential of "**Anticancer agent 112**" to induce immunogenic cell death (ICD) is presented here for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed experimental protocols, and data presentation guidelines to assess the efficacy of this novel therapeutic agent in triggering a tumor-specific immune response.

Application Notes

Introduction to Immunogenic Cell Death (ICD)

Immunogenic cell death is a unique form of regulated cell death that stimulates an adaptive immune response against dead-cell antigens.[1][2][3] Unlike apoptosis, which is generally immunologically silent, ICD is characterized by the emission of damage-associated molecular patterns (DAMPs).[3] These molecules act as adjuvants, promoting the maturation of dendritic cells (DCs) and the subsequent priming of tumor-specific T cells, thereby transforming an immunologically "cold" tumor into a "hot" one.[2][3] Key hallmarks of ICD include the surface exposure of calreticulin (CRT), the release of adenosine triphosphate (ATP), and the passive release of high mobility group box 1 (HMGB1).[1][4]

"Anticancer agent 112": A Novel Candidate for ICD Induction

"Anticancer agent 112" is a novel quinoline derivative with potent anti-cancer properties, as identified in patent WO2020198567.[5][6] Its potential to induce immunogenic cell death is a critical area of investigation for its application in cancer immunotherapy. By triggering ICD,



"Anticancer agent 112" could not only directly kill tumor cells but also vaccinate the host against their recurrence, leading to durable anti-tumor immunity.

Key Characteristics of ICD Relevant to "Anticancer agent 112"

- Antigenicity: The release of tumor-associated antigens (TAAs) from dying cancer cells.[7]
- Adjuvanticity: The release of DAMPs that stimulate an innate immune response.
- Immune Priming: The subsequent activation of T cells leading to a systemic anti-tumor response.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the ICD-inducing capacity of "**Anticancer agent 112**".

In Vitro Assessment of ICD Hallmarks

This protocol outlines the steps to measure the three main DAMPs associated with ICD in cancer cell lines treated with "Anticancer agent 112".

- a. Cell Culture and Treatment:
- Culture a suitable cancer cell line (e.g., murine colon carcinoma CT26, or human osteosarcoma U2OS) in appropriate media.
- Seed cells in multi-well plates at a predetermined density.
- Treat cells with a dose range of "Anticancer agent 112" for various time points (e.g., 24, 48, 72 hours). Include a positive control (e.g., Doxorubicin) and a negative control (untreated cells).
- b. Analysis of Calreticulin (CRT) Exposure:
- After treatment, gently harvest the cells.
- Wash the cells with cold phosphate-buffered saline (PBS).



- Incubate the cells with a fluorescently labeled anti-CRT antibody.
- Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.
- c. Measurement of ATP Release:
- Collect the cell culture supernatants at different time points after treatment.
- Use a luciferin-based ATP assay kit to measure the concentration of extracellular ATP.
- Measure luminescence using a luminometer.
- d. Detection of HMGB1 Release:
- Collect cell culture supernatants.
- Quantify the amount of HMGB1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

In Vivo Vaccination Assay

This assay determines if the cell death induced by "**Anticancer agent 112**" can elicit a protective anti-tumor immune response in a prophylactic setting.

- Treat cancer cells (e.g., CT26) in vitro with "Anticancer agent 112" to induce cell death.
- Inject the dying tumor cells subcutaneously into one flank of immunocompetent mice (e.g., BALB/c).
- As a control, inject mice with untreated, viable tumor cells or vehicle.
- After 7-14 days, challenge the mice with a subcutaneous injection of live tumor cells in the opposite flank.
- Monitor tumor growth in the challenged flank over time. A delay or complete lack of tumor
 growth in the mice vaccinated with "Anticancer agent 112"-treated cells indicates the
 induction of a protective immune response.



In Vivo Combination Therapy Studies

Evaluate the synergistic effect of "**Anticancer agent 112**" with immune checkpoint inhibitors (ICIs).

- Establish tumors in immunocompetent mice by subcutaneously injecting a suitable cancer cell line.
- Once tumors are established, randomize mice into four treatment groups:
 - Vehicle control
 - "Anticancer agent 112" alone
 - Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) alone
 - "Anticancer agent 112" in combination with the immune checkpoint inhibitor
- · Monitor tumor growth and survival of the mice.
- At the end of the study, tumors can be excised for immunophenotyping by flow cytometry to analyze the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro ICD Marker Expression



Treatment Group	CRT Exposure (% positive cells)	Extracellular ATP (nM)	Extracellular HMGB1 (ng/mL)
Untreated Control			
"Anticancer agent 112" (Low Dose)			
"Anticancer agent 112" (High Dose)			
Positive Control (Doxorubicin)			

Table 2: In Vivo Vaccination Assay - Tumor Incidence

Vaccination Group	Number of Mice with Tumors / Total Mice	
Untreated Cells		
"Anticancer agent 112"-Treated Cells		
Vehicle Control	-	

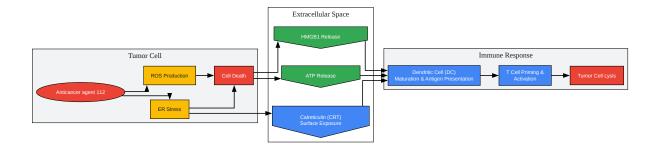
Table 3: In Vivo Combination Therapy - Tumor Growth Inhibition

Treatment Group	Average Tumor Volume (mm³) at Day X	% Tumor Growth Inhibition
Vehicle Control	0%	
"Anticancer agent 112"		_
Anti-PD-1 Antibody		
"Anticancer agent 112" + Anti- PD-1 Ab	-	

Visualizations



Signaling Pathway of Immunogenic Cell Death

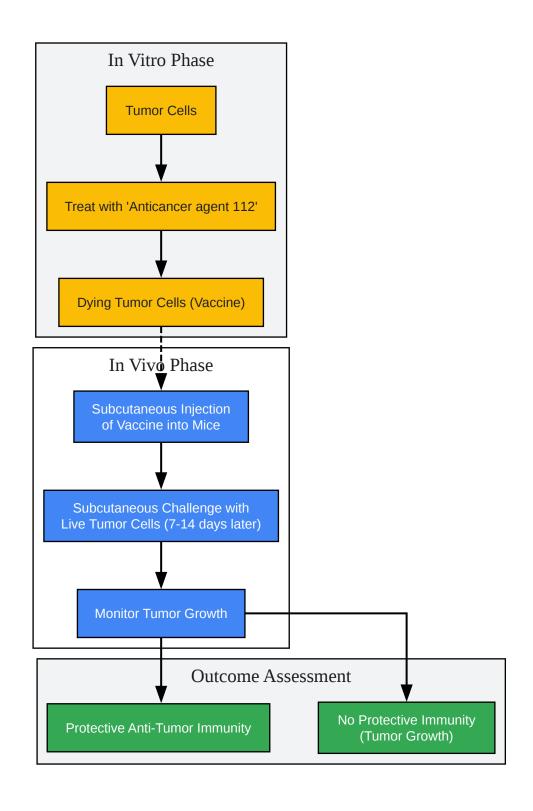


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Caption: Signaling pathway of immunogenic cell death induced by "Anticancer agent 112".

Experimental Workflow for In Vivo Vaccination Assay



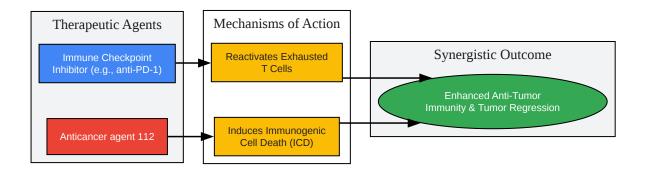


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Caption: Experimental workflow for the in vivo vaccination assay.

Logical Relationship of Combination Therapy





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Caption: Logical relationship of combination therapy with "Anticancer agent 112" and ICIs.

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